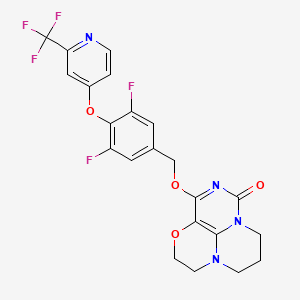
Icmt-IN-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-27: is a potent inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). This compound has demonstrated significant activity with an IC50 value of 0.1 µM . ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing C-terminal CAAX or CXC motifs. These modifications are crucial for the proper localization and function of these proteins, many of which are involved in critical cellular processes such as cell migration, proliferation, and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-27 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production methods for this compound are not widely documentedThese suppliers often have proprietary methods for large-scale synthesis and purification of the compound to ensure its high purity and activity .
Analyse Chemischer Reaktionen
Types of Reactions: Icmt-IN-27 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Reduction: Reduction reactions may also be possible, depending on the functional groups present in the compound.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound are not extensively detailed in the literature. typical organic solvents and catalysts used in similar reactions may include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol, and other polar solvents.
Catalysts: Transition metal catalysts, acids, or bases depending on the specific reaction.
Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically derivatives of the original compound with modifications that may enhance its inhibitory activity or stability .
Wissenschaftliche Forschungsanwendungen
Icmt-IN-27 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: this compound is used to study the role of ICMT in cancer cell proliferation, migration, and metastasis.
Protein Modification Studies: The compound is used to explore the post-translational modifications of proteins, particularly those involved in critical cellular processes.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting ICMT.
Biological Pathways Analysis: Researchers use this compound to study the molecular pathways regulated by ICMT and its substrates.
Wirkmechanismus
The mechanism of action of Icmt-IN-27 involves the inhibition of the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT catalyzes the final step of post-translational prenylation processing of proteins containing C-terminal CAAX or CXC motifs. This modification is crucial for the proper localization and function of these proteins .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Icmt-IN-27 is unique in its potent inhibitory activity against ICMT. there are other compounds with similar functions:
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT Inhibitors: These compounds have been developed to enhance the inhibitory activity and selectivity of ICMT inhibitors.
Uniqueness of this compound: this compound stands out due to its high potency (IC50 = 0.1 µM) and its ability to effectively inhibit ICMT, making it a valuable tool for scientific research and drug development .
Eigenschaften
Molekularformel |
C22H28FNO2 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-[2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C22H28FNO2/c1-21(2)16-22(12-14-26-21,17-7-9-18(23)10-8-17)11-13-24-19-5-4-6-20(15-19)25-3/h4-10,15,24H,11-14,16H2,1-3H3 |
InChI-Schlüssel |
FSVYPXSGQVKMGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


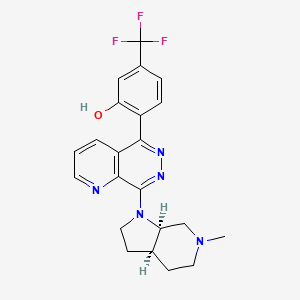
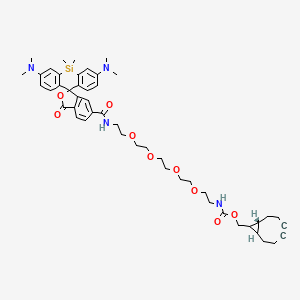

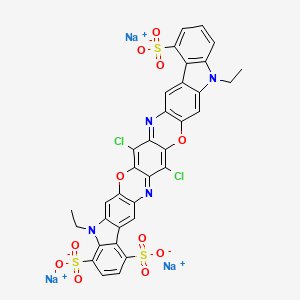

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)


![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
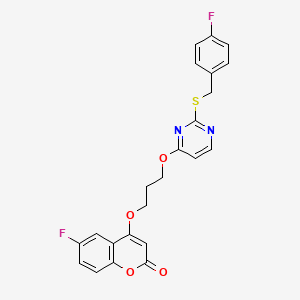
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)

![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
